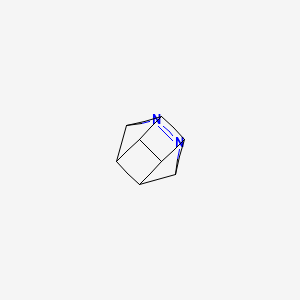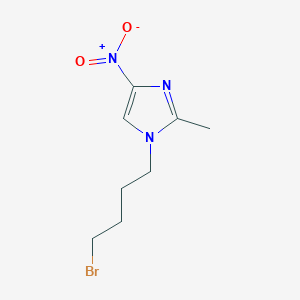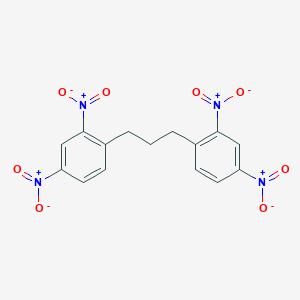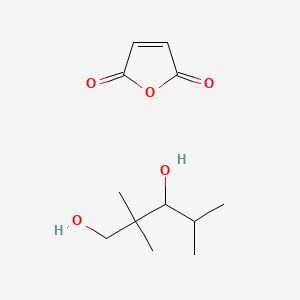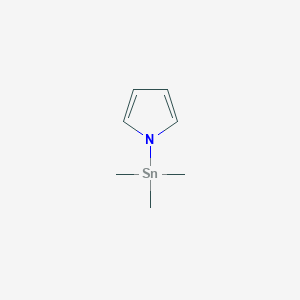
1-(Trimethylstannyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylstannyl)-1H-pyrrole is an organotin compound where a trimethylstannyl group is attached to the nitrogen atom of a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Trimethylstannyl)-1H-pyrrole can be synthesized through the reaction of pyrrole with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trimethylstannyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form pyrrole derivatives.
Coupling Reactions: The compound can participate in Stille coupling reactions, where the trimethylstannyl group reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Stille Coupling: Palladium catalysts and halides are essential for this reaction.
Major Products:
Substitution Products: Various substituted pyrroles.
Oxidation Products: Pyrrole derivatives with different oxidation states.
Coupling Products: Complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
1-(Trimethylstannyl)-1H-pyrrole has several applications in scientific research:
Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential in drug development, particularly in designing molecules with specific biological activities.
Catalysis: It is used as a reagent in various catalytic processes to facilitate chemical transformations.
Mécanisme D'action
The mechanism of action of 1-(Trimethylstannyl)-1H-pyrrole involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can stabilize intermediates and facilitate the formation of new bonds. The molecular targets and pathways depend on the specific reaction and application, but generally, the compound interacts with other molecules through its reactive stannyl group.
Comparaison Avec Des Composés Similaires
1-(Trimethylsilyl)-1H-pyrrole: Similar in structure but contains a silicon atom instead of tin.
1-(Trimethylgermyl)-1H-pyrrole: Contains a germanium atom instead of tin.
1-(Trimethylplumbyl)-1H-pyrrole: Contains a lead atom instead of tin.
Uniqueness: 1-(Trimethylstannyl)-1H-pyrrole is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. The tin atom provides different reactivity and stability, making it suitable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
14813-59-3 |
|---|---|
Formule moléculaire |
C7H13NSn |
Poids moléculaire |
229.89 g/mol |
Nom IUPAC |
trimethyl(pyrrol-1-yl)stannane |
InChI |
InChI=1S/C4H4N.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-4H;3*1H3;/q-1;;;;+1 |
Clé InChI |
GVEIXLNCRIMESU-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)N1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


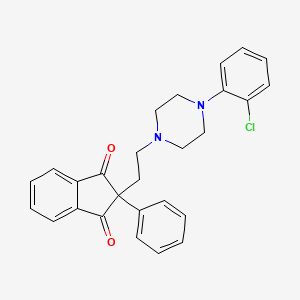
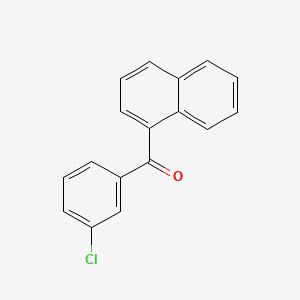
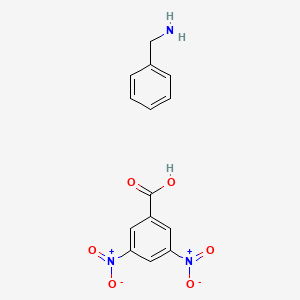
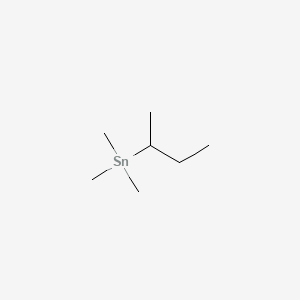
![N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide](/img/structure/B14699475.png)


